N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[2,1-b]thiazole core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including raf kinases , insulin-like growth factor receptor (IGF-IR), and epidermal growth factor receptor (EGFR) .
Mode of Action
It is known that thiazole derivatives can inhibit raf kinases , which play a crucial role in the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation . Inhibition of these kinases can disrupt the signaling pathway, potentially leading to antitumor or cytotoxic effects .
Biochemical Pathways
This pathway is crucial for cell division and differentiation, and its disruption can lead to antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
It is known that thiazole derivatives can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways impacted by the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide are largely determined by its structural components. The imidazole and thiazole rings in the structure are known to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with 4-fluorobenzaldehyde to form the intermediate 2-(4-fluorophenyl)imidazo[2,1-b]thiazole. This intermediate is then reacted with N-butylacetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process using a multistage reactor system. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products, thereby increasing yield and reducing production time .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly against human cancer cell lines such as HepG2 and MDA-MB-231
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and selectivity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-2-3-8-19-16(22)9-14-11-23-17-20-15(10-21(14)17)12-4-6-13(18)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPMTPREUUVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.